Bisphenol A-13C12 beta-D-Glucuronide

Description

Molecular Composition and Isotopic Labeling Configuration

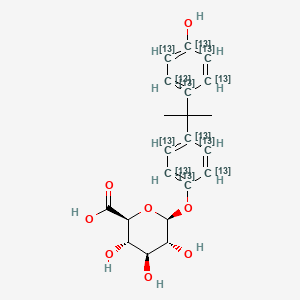

This compound possesses a defined molecular formula of C21H24O8 with a molecular weight of 416.32 g/mol. The compound is systematically identified by the Chemical Abstracts Service registry number 1313730-08-3, distinguishing it from its unlabeled counterpart. The isotopic labeling configuration involves the strategic incorporation of twelve carbon-13 isotopes specifically within the aromatic ring structures of the bisphenol A portion of the molecule.

The structural configuration consists of a glucuronic acid moiety conjugated to bisphenol A through a beta-glycosidic linkage. The complete chemical nomenclature identifies the compound as 4-[1-(4-Hydroxyphenyl-13C6)-1-methylethyl]phenyl-13C6 beta-D-glucopyranosiduronic acid, clearly delineating the positions of the carbon-13 isotopic labels. The isotopic labeling pattern encompasses both phenyl rings of the bisphenol A structure, with six carbon-13 atoms incorporated into each aromatic ring system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H24O8 | |

| Molecular Weight | 416.32 g/mol | |

| Chemical Abstracts Service Number | 1313730-08-3 | |

| Isotopic Labeling | 12 × Carbon-13 | |

| Glucuronide Linkage | Beta-glycosidic |

The isotopic enrichment pattern provides a characteristic mass difference of 12 atomic mass units compared to the unlabeled bisphenol A glucuronide, facilitating precise differentiation during mass spectrometric analysis. This mass shift enables researchers to distinguish between endogenous unlabeled metabolites and administered labeled compounds in biological studies.

Crystallographic and Spectroscopic Characterization

The spectroscopic characterization of this compound reveals distinctive analytical signatures that confirm both its structural integrity and isotopic labeling pattern. Mass spectrometric analysis demonstrates specific fragmentation pathways characteristic of glucuronide conjugates, with diagnostic fragment ions that reflect the presence of the isotopically labeled bisphenol A moiety.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, particularly regarding the beta-anomeric configuration of the glucuronide linkage. Two-dimensional nuclear magnetic resonance techniques, specifically rotating frame nuclear Overhauser effect spectroscopy, demonstrate the absence of cross-signals between the C1 and C2 carbons of the glucuronide ring, definitively confirming the beta-conformation of the glycosidic bond. This stereochemical configuration is crucial for the compound's biological activity and metabolic recognition.

The carbon-13 isotopic labeling creates distinct spectroscopic signatures in both nuclear magnetic resonance and mass spectrometry. In mass spectrometric analysis, the compound exhibits characteristic fragmentation patterns that include diagnostic ions at specific mass-to-charge ratios reflecting the isotopic composition. The fragmentation typically yields ions corresponding to the loss of the glucuronic acid moiety, leaving the isotopically labeled bisphenol A portion intact for identification.

High-performance liquid chromatography coupled with tandem mass spectrometry reveals retention characteristics that are virtually identical to the unlabeled compound, confirming that isotopic substitution does not significantly alter the chromatographic behavior. This analytical equivalence is essential for quantitative applications where the labeled compound serves as an internal standard.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of this compound reflects the inherent stability characteristics of glucuronide conjugates while incorporating the isotopic labeling effects. The compound demonstrates stability under standard storage conditions when maintained at refrigerated temperatures between -5°C and 5°C with protection from light exposure. This temperature-dependent stability profile is consistent with the general behavior of glucuronide conjugates, which can undergo hydrolysis under elevated temperature conditions.

The beta-glycosidic linkage between the glucuronic acid and bisphenol A moieties represents the primary site of potential degradation. Under physiological conditions, this linkage demonstrates resistance to non-enzymatic hydrolysis, contributing to the compound's stability in biological matrices. However, enzymatic hydrolysis by beta-glucuronidase can rapidly cleave this bond, converting the conjugate back to the parent bisphenol A and glucuronic acid.

Degradation kinetics studies indicate that the compound maintains structural integrity under neutral to slightly alkaline conditions but may undergo gradual hydrolysis under strongly acidic or basic conditions. The isotopic labeling does not significantly alter the fundamental degradation pathways, ensuring that the labeled compound accurately represents the behavior of the unlabeled metabolite.

The compound's chemical purity specifications typically require greater than 95% purity as determined by high-performance liquid chromatography, ensuring consistent analytical performance. This high purity standard is essential for applications requiring precise quantification and reliable isotopic dilution measurements.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-CJVPVOHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017638 | |

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313730-08-3 | |

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isotopic Labeling of Bisphenol A

The 13C12-labeled BPA core is synthesized using 13C-enriched precursors. Cyclohexa-1,3,5-triene derivatives substituted with 13C6 isotopes are coupled via acid-catalyzed condensation. For example, two equivalents of 13C6-cyclohexenone undergo aldol condensation in the presence of HCl, yielding 13C12-BPA with >99% isotopic purity. The reaction is monitored via liquid chromatography–mass spectrometry (LC-MS) to confirm isotopic integrity and prevent unlabeled byproducts.

Glucuronidation of 13C12-BPA

The glucuronide moiety is introduced through a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate) bromide. Under anhydrous conditions, 13C12-BPA reacts with the glucuronyl donor in the presence of silver oxide (Ag2O) and molecular sieves to form the β-D-glucuronide conjugate. The reaction mechanism proceeds via nucleophilic substitution, with the phenolic oxygen of BPA attacking the anomeric carbon of the glucuronyl donor.

Key reaction parameters :

-

Solvent: Anhydrous dichloromethane or chloroform

-

Temperature: 0–4°C to minimize hydrolysis

-

Reaction time: 12–24 hours

Enzymatic Synthesis and Bioconjugation

Enzymatic methods leverage β-glucuronidase enzymes to catalyze the reverse reaction (transglucuronidation), forming BPA-13C12-G from 13C12-BPA and uridine diphosphate glucuronic acid (UDPGA). This approach is favored for producing metabolites with high stereochemical fidelity.

In Vitro Enzymatic Assays

Hepatic microsomes or recombinant human UDP-glucuronosyltransferases (UGTs) are incubated with 13C12-BPA and UDPGA in buffered solutions (pH 7.4). For instance:

-

Incubation mixture : 50 mM Tris-HCl buffer, 5 mM MgCl2, 0.1 mg/mL microsomal protein, 2 mM UDPGA, 100 μM 13C12-BPA.

-

Conditions : 37°C for 60–120 minutes, terminated with ice-cold acetonitrile.

The reaction yield depends on enzyme specificity, with UGT2B15 and UGT1A3 showing the highest activity toward BPA.

Optimization of Enzymatic Efficiency

-

Co-factor supplementation : Adding alamethicin (50 μg/mg protein) permeabilizes microsomal membranes, increasing glucuronidation rates by 40%.

-

Isotope effects : The 13C12 label minimally affects enzymatic kinetics, with Michaelis constants (Km) of 28 ± 4 μM for 13C12-BPA versus 25 ± 3 μM for unlabeled BPA.

Purification and Isolation Strategies

Crude synthetic or enzymatic products require multi-step purification to achieve >95% chemical and isotopic purity, as mandated for analytical standards.

Solid-Phase Extraction (SPE)

Initial cleanup uses reversed-phase SPE cartridges (e.g., C18 or HLB):

Semipreparative High-Performance Liquid Chromatography (HPLC)

Final purification employs hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns:

Fractions containing BPA-13C12-G are pooled, lyophilized, and stored at −80°C to prevent degradation.

Analytical Characterization and Quality Control

Structural Confirmation via Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra validate the β-anomeric configuration and isotopic enrichment:

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic distribution:

Purity Assessment

-

HPLC-UV/FLD : >95% purity at 254 nm, using a C18 column (2.1 × 150 mm, 3.5 μm) with 40% acetonitrile/water isocratic elution.

-

LC-MS/MS : No detectable traces of free BPA or sulfate conjugates (LOQ = 0.01 ng/mL).

Applications in Analytical Method Development

Isotope Dilution Mass Spectrometry (IDMS)

BPA-13C12-G serves as an internal standard for quantifying free and conjugated BPA in biological fluids:

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-13C12 beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products .

Scientific Research Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

One of the primary methods for analyzing Bisphenol A-13C12 beta-D-Glucuronide involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the simultaneous measurement of bisphenol A and its glucuronide conjugates in biological samples such as urine and serum.

Key Steps in LC-MS/MS Analysis:

- Sample Preparation: Biological samples are pre-treated to remove potential contaminants. This often includes enzymatic deconjugation using β-glucuronidase to convert glucuronides back to their parent form.

- Chromatographic Separation: Samples are separated using reversed-phase high-performance liquid chromatography (HPLC) with C18 columns being the most commonly used.

- Mass Spectrometric Detection: Analytes are ionized and detected based on their mass-to-charge ratios, allowing for sensitive quantification of bisphenol A and its metabolites .

Biomonitoring Applications

The use of this compound as a biomarker has gained traction in biomonitoring studies aimed at assessing human exposure to bisphenol A. By measuring the concentrations of this glucuronide in biological fluids, researchers can infer exposure levels and potential health risks associated with bisphenol A.

Case Study Insights:

- Prenatal Exposure Assessment: Studies have utilized LC-MS/MS to analyze umbilical cord blood for bisphenol A and its glucuronides, revealing significant levels of these compounds during pregnancy. This has raised concerns about developmental effects on fetuses .

- Population Studies: Research conducted on maternal and child pairs has demonstrated detectable levels of bisphenol A glucuronide in both maternal serum and cord blood, highlighting the transference of this endocrine disruptor from mother to child .

Human Exposure Assessment

A study conducted on umbilical cord serum collected during mid-gestation employed a novel LC-MS/MS method to directly measure bisphenol A, bisphenol A glucuronide, and bisphenol A sulfate. The findings indicated that prenatal exposure could significantly impact fetal development due to the presence of these metabolites .

Correlation with Health Metrics

In another study involving South African mother-child pairs, researchers found a positive correlation between maternal levels of bisphenol A and its glucuronide with child birth weight and maternal body mass index (BMI). These results suggest a potential link between environmental exposure to bisphenol A during pregnancy and health outcomes in offspring .

Methodological Advances

Recent advancements in analytical techniques have improved the detection limits for bisphenol A glucuronides in urine samples, making it feasible to assess exposure more accurately. These methods involve optimizing enzymatic conditions for deconjugation and employing advanced chromatographic techniques .

Implications for Public Health

The widespread use of bisphenol A in consumer products raises significant public health concerns due to its endocrine-disrupting properties. The ability to measure this compound provides researchers with a critical tool for assessing human exposure levels and understanding the potential health impacts associated with this chemical.

Summary Table: Key Findings from Case Studies

| Study Focus | Key Findings |

|---|---|

| Prenatal Exposure Assessment | Significant levels of bisphenol A and metabolites detected |

| Maternal-Child Correlation | Positive correlation between maternal BPA levels and child health metrics |

| Methodological Advances | Improved detection limits for accurate biomonitoring |

Mechanism of Action

The mechanism of action of Bisphenol A-13C12 beta-D-Glucuronide involves its role as a metabolite of Bisphenol A. It is formed in the liver through the process of glucuronidation, which makes Bisphenol A more water-soluble and facilitates its excretion from the body. The molecular targets and pathways involved include enzymes like UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .

Comparison with Similar Compounds

Bisphenol A beta-D-Glucuronide (BPA-G)

- Structure : BPA-G consists of BPA conjugated with glucuronic acid via a beta-glycosidic bond. Unlike BPA-13C12-G, it lacks isotopic labeling.

- Function : Primarily a detoxification product, but studies reveal residual biological activity. Boucher et al. (2015) demonstrated that BPA-G induces adipogenesis in human and murine preadipocytes, suggesting it may retain endocrine-disrupting properties .

- Analytical Role : Used as a reference metabolite in exposure studies but requires labeled analogs like BPA-13C12-G for accurate quantification .

17beta-Estradiol 3-(beta-D-Glucuronide)

Acetaminophen D-Glucuronide

- Structure: Acetaminophen linked to glucuronic acid.

- Unlike BPA-G, it is pharmacologically inert and serves solely as a biomarker for acetaminophen metabolism .

trans-Resveratrol 3-O-beta-D-Glucuronide

4-Methylumbelliferyl beta-D-Glucuronide

- Structure : Fluorescent probe with glucuronic acid.

- Function: Used in high-throughput assays to measure beta-glucuronidase activity.

Table 1: Key Features of BPA-13C12-G and Analogous Glucuronides

Metabolic and Functional Distinctions

- Endocrine Effects : BPA-G exhibits weak estrogen receptor interactions compared to parent BPA, whereas estradiol glucuronide retains strong hormonal activity .

- Photostability : Unlike sulfamethoxazole glucuronide, BPA-G’s environmental stability remains understudied, though glucuronides generally enhance excretion efficiency .

Biological Activity

Bisphenol A (BPA) is a widely studied environmental endocrine disruptor, primarily known for its estrogenic activity. Its metabolite, Bisphenol A beta-D-glucuronide (BPA-G), has traditionally been considered biologically inactive due to its lack of estrogenic properties. However, recent studies indicate that BPA-G may have significant biological effects, particularly in adipogenesis and cellular metabolism. This article explores the biological activity of Bisphenol A-13C12 beta-D-Glucuronide , focusing on its mechanisms, effects on cellular processes, and implications for health.

Overview of Bisphenol A and Its Metabolites

BPA undergoes extensive metabolism in humans, primarily converting into BPA-G and BPA-sulfate (BPA-S). These metabolites are rapidly excreted through urine, with BPA-G being the predominant form. Notably, the half-life of BPA in human subjects is less than two hours, and it is completely recovered in urine as conjugated forms . The glucuronidation process is critical for detoxification; however, emerging evidence suggests that BPA-G may retain biological activity.

Recent research has demonstrated that BPA-G can influence cellular functions beyond mere passive excretion:

- Adipogenesis : A pivotal study investigated the effects of BPA-G on adipocyte differentiation. Treatment of 3T3-L1 murine preadipocytes with 10 μM BPA-G resulted in significant lipid accumulation and increased expression of adipogenic markers such as sterol regulatory element-binding factor 1 (SREBF1) and lipoprotein lipase (LPL) . This effect was inhibited by the estrogen receptor antagonist fulvestrant (ICI), indicating a non-classical pathway of action that does not involve direct estrogen receptor transcriptional activation.

- Cellular Metabolism : BPA-G has been shown to affect various metabolic pathways. For instance, it enhances lipid accumulation in human preadipocytes and promotes the expression of markers associated with adipocyte differentiation . These findings challenge the notion that BPA-G is merely an inactive metabolite.

Study 1: Adipogenic Effects

In a controlled laboratory setting, researchers treated 3T3-L1 cells with BPA-G and observed:

- Increased Lipid Accumulation : Cells showed a marked increase in lipid droplets.

- Enhanced Gene Expression : mRNA levels for adipogenic markers were significantly elevated.

- Inhibition by ER Antagonists : Co-treatment with ICI reduced the effects of BPA-G, suggesting an alternative mechanism of action .

Study 2: Gut Microbiota Interaction

Research has also indicated that BPA exposure influences gut microbiota composition. In a rat model:

- Microbial Stability : Gut microbial communities remained stable under BPA exposure over a 29-day period.

- Dominant Phyla : Firmicutes and Bacteroidetes were predominant, similar to human gut profiles .

Comparative Analysis of Biological Activity

Q & A

How can Bisphenol A-13C12 beta-D-glucuronide (BPA-13C12-G) be reliably detected and quantified in complex biological matrices?

Basic Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) is the gold standard. Isotope dilution using BPA-d16 as a surrogate internal standard compensates for matrix effects and enhances precision, even when specific internal standards for glucuronides are unavailable . Key transitions (e.g., m/z 403 → 113 for BPA-glucuronide) and retention time matching are critical for identification . Sample preparation should include enzymatic hydrolysis (β-glucuronidase) to differentiate conjugated and free BPA, though conditions must be optimized to avoid artifactual degradation .

What enzymatic pathways govern the formation of BPA-glucuronide, and how do inter-individual variations affect its pharmacokinetics?

Basic Methodological Answer:

BPA-glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms, notably UGT2B15 in humans, confirmed via recombinant enzyme assays and kinetic studies . Variability in UGT expression due to genetic polymorphisms (e.g., UGT2B15*2 allele) or hepatic/renal dysfunction can alter clearance rates. In vitro models using human liver microsomes or hepatocytes are recommended to assess metabolic variability, with LC-MS/MS monitoring of glucuronide formation rates .

How can researchers resolve contradictory epidemiological findings linking BPA-glucuronide levels to neurodegenerative diseases like Parkinson’s?

Advanced Methodological Answer:

Discrepancies in studies (e.g., lower BPA-glucuronide in Parkinson’s patients ) may stem from confounding factors:

- Sample Type: Plasma vs. urine measurements reflect different exposure windows. Total BPA (free + conjugated) in plasma may better correlate with chronic exposure .

- Analytical Sensitivity: Ensure limits of detection (LOD) <0.1 ng/mL to capture low-abundance conjugates .

- Cohort Stratification: Control for UGT polymorphisms, renal function, and co-exposure to BPA analogs (e.g., Bisphenol S) that compete for glucuronidation .

What experimental designs are optimal for distinguishing BPA-13C12-G’s pharmacokinetics from endogenous BPA-glucuronide in vivo?

Advanced Methodological Answer:

- Isotopic Tracer Studies: Administer 13C12-labeled BPA to track de novo glucuronidation via LC-MS/MS transitions specific to the labeled metabolite (e.g., m/z 415 → 113). This avoids interference from unlabeled background BPA .

- Compartmental Modeling: Use non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters, leveraging isotopic data to separate exogenous vs. endogenous pools .

How can researchers validate the lack of estrogenic activity in BPA-glucuronide observed in vitro?

Advanced Methodological Answer:

- Cell-Free Assays: Perform competitive binding assays with purified estrogen receptors (ERα/ERβ) to confirm no displacement of radiolabeled estradiol by BPA-glucuronide .

- Transcriptional Reporter Systems: Use ER-responsive luciferase reporters in MCF-7 cells. Pre-treat cells with BPA-glucuronide and compare activation to BPA alone; lack of luciferase induction confirms inactivity .

What are best practices for ensuring sample integrity during BPA-glucuronide analysis in large-scale cohort studies?

Methodological Considerations:

- Storage: Freeze plasma/urine at -80°C to prevent enzymatic hydrolysis of conjugates. Avoid repeated freeze-thaw cycles .

- Anticoagulants: Use EDTA instead of heparin, which can inhibit β-glucuronidase .

- Quality Controls: Include pooled matrix spikes with BPA-13C12-G to monitor batch-to-batch variability .

How can isotopic labeling (13C12) improve mechanistic studies of BPA-glucuronide’s environmental persistence?

Advanced Methodological Answer:

- Environmental Fate Studies: Spike soil/water systems with 13C12-BPA and track 13C12-glucuronide formation via high-resolution mass spectrometry (HRMS). Compare degradation rates to unlabeled BPA to assess isotopic effects .

- Tracer Experiments: Use 13C-labeled glucuronide to quantify adsorption/desorption kinetics in environmental matrices, avoiding co-eluting interferences .

What methodological gaps exist in current assays for simultaneous quantification of BPA and its conjugates?

Critical Analysis:

- Lack of Conjugate-Specific Standards: Until recently, BPA-glucuronide standards were unavailable, forcing reliance on surrogate internal standards (e.g., BPA-d16), which may not fully correct for matrix effects .

- Chromatographic Resolution: Poor separation of BPA-glucuronide from isomeric metabolites (e.g., BPA-sulfate) can overestimate concentrations. Use hydrophilic interaction chromatography (HILIC) to improve retention .

How should researchers design in vitro models to study BPA-glucuronide’s cellular uptake and efflux?

Methodological Recommendations:

- Transporter Inhibition Assays: Treat cultured hepatocytes with transporter inhibitors (e.g., probenecid for OATs, MK571 for MRPs) to quantify glucuronide efflux .

- LC-MS/MS Flux Analysis: Measure intracellular vs. extracellular BPA-glucuronide levels over time to estimate transport kinetics .

What theoretical frameworks guide hypothesis generation for BPA-glucuronide’s role in disease mechanisms?

Advanced Conceptual Answer:

- Endocrine Disruption Theory: Despite BPA-glucuronide’s inactivity, its presence may indirectly modulate endocrine signaling by competing for UGT enzymes, altering clearance of endogenous hormones (e.g., estradiol) .

- Exposome Integration: Use systems biology approaches to model cumulative effects of BPA-glucuronide with other xenobiotics sharing metabolic pathways (e.g., phthalates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.